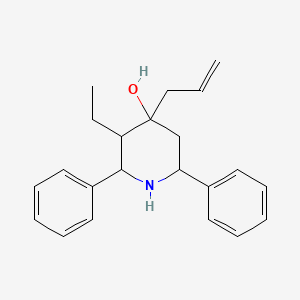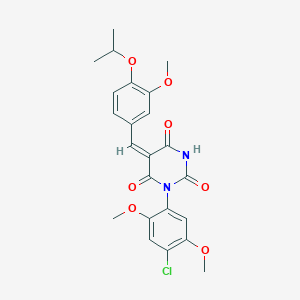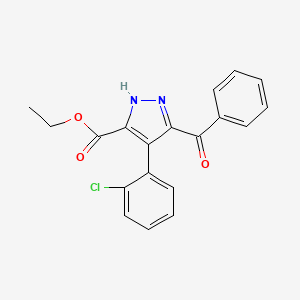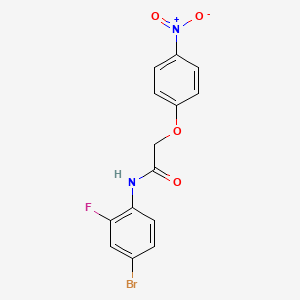
4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol, also known as AEDP, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its diverse biological activities and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol is not fully understood. However, it has been suggested that 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol may exert its biological effects by modulating the activity of various enzymes and signaling pathways. 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf-life, which makes it suitable for storage and transportation. However, 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Further research is needed to elucidate its potential therapeutic applications and optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol. First, more studies are needed to investigate its biological activities and mechanisms of action. Second, the potential therapeutic applications of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol need to be explored in more detail, particularly in the areas of inflammation, cancer, and neurodegenerative diseases. Third, the development of novel derivatives of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol with improved biological activities and pharmacological properties should be pursued. Finally, the safety and toxicity of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol need to be thoroughly evaluated to ensure its suitability for clinical use.
Synthesemethoden
The synthesis of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol involves the reaction of 4-piperidone with allyl magnesium bromide, followed by the addition of ethyl magnesium bromide and diphenylacetonitrile. The resulting product is then reduced with sodium borohydride to yield 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol.
Wissenschaftliche Forschungsanwendungen
4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has been extensively studied for its potential therapeutic applications in various disease conditions. It has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and analgesic activities. 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has also been found to possess neuroprotective and anti-depressant effects.
Eigenschaften
IUPAC Name |
3-ethyl-2,6-diphenyl-4-prop-2-enylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-3-15-22(24)16-20(17-11-7-5-8-12-17)23-21(19(22)4-2)18-13-9-6-10-14-18/h3,5-14,19-21,23-24H,1,4,15-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTHTSWEEQLRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(NC(CC1(CC=C)O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2,6-diphenyl-4-(prop-2-en-1-yl)piperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide](/img/structure/B4960916.png)

![1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4960932.png)
![3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4960937.png)
![5-{3,5-dichloro-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4960938.png)
![3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4960940.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4960942.png)



![2-[(2,3-difluorophenoxy)methyl]-N-[(1-hydroxycyclohexyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960972.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4960982.png)
![4'-(3,4-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4960991.png)
![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4960999.png)